molecular formula C17H17NO B5666866 N-ethyl-N,3-diphenylacrylamide

N-ethyl-N,3-diphenylacrylamide

Cat. No. B5666866
M. Wt: 251.32 g/mol
InChI Key: MBRKMJKGWQMHJC-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N,3-diphenylacrylamide (EDPA) is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. EDPA is a derivative of acrylamide and is synthesized through a multi-step process involving the reaction of N-ethylacrylamide with benzaldehyde and hydrogen peroxide.

Mechanism of Action

The mechanism of action of N-ethyl-N,3-diphenylacrylamide is not well understood, but it is believed to involve the formation of covalent bonds with biological molecules, such as proteins and nucleic acids. N-ethyl-N,3-diphenylacrylamide has been shown to interact with DNA, leading to the formation of DNA adducts, which can cause DNA damage and mutations. N-ethyl-N,3-diphenylacrylamide has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
N-ethyl-N,3-diphenylacrylamide has been shown to have both biochemical and physiological effects. It has been shown to induce oxidative stress, leading to the production of reactive oxygen species (ROS), which can cause DNA damage and cell death. N-ethyl-N,3-diphenylacrylamide has also been shown to induce apoptosis, which is a programmed cell death process. In addition, N-ethyl-N,3-diphenylacrylamide has been shown to have neurotoxic effects, leading to the impairment of cognitive function and memory.

Advantages and Limitations for Lab Experiments

N-ethyl-N,3-diphenylacrylamide has several advantages for lab experiments, such as its ease of synthesis, stability, and compatibility with various reaction conditions. However, N-ethyl-N,3-diphenylacrylamide also has some limitations, such as its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the research on N-ethyl-N,3-diphenylacrylamide. One direction is to study the mechanism of action of N-ethyl-N,3-diphenylacrylamide in more detail, in order to understand its effects on biological systems. Another direction is to develop new applications for N-ethyl-N,3-diphenylacrylamide in various fields of scientific research, such as catalysis, sensing, and imaging. Finally, there is a need to investigate the potential toxicity of N-ethyl-N,3-diphenylacrylamide and to develop safer alternatives for its use in lab experiments.

Synthesis Methods

The synthesis of N-ethyl-N,3-diphenylacrylamide involves the reaction of N-ethylacrylamide with benzaldehyde and hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a multi-step process involving the formation of an intermediate product, which is then converted to the final product through a series of reactions. The yield of N-ethyl-N,3-diphenylacrylamide can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.

Scientific Research Applications

N-ethyl-N,3-diphenylacrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various organic compounds, such as polymers, dendrimers, and macrocycles. N-ethyl-N,3-diphenylacrylamide-based polymers have been used in drug delivery, tissue engineering, and other biomedical applications. N-ethyl-N,3-diphenylacrylamide has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, sensing, and imaging.

properties

IUPAC Name

(E)-N-ethyl-N,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-2-18(16-11-7-4-8-12-16)17(19)14-13-15-9-5-3-6-10-15/h3-14H,2H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRKMJKGWQMHJC-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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